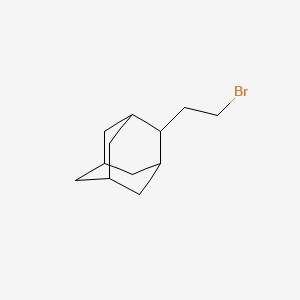
2-(2-Bromoethyl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)adamantane is an organic compound with the molecular formula C12H19Br. It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure. This compound is characterized by the presence of a bromoethyl group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)adamantane typically involves the bromination of adamantane derivatives. One common method is the reaction of adamantane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds under mild conditions, yielding this compound with high selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The adamantane framework can be oxidized or reduced to introduce different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new adamantane derivatives with functional groups like amines or thiols.
Elimination: Formation of alkenes with varying degrees of substitution.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced adamantane derivatives.
Applications De Recherche Scientifique
2-(2-Bromoethyl)adamantane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its antiviral and anticancer properties due to its unique structure.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)adamantane is primarily based on its ability to undergo substitution and elimination reactions. The bromoethyl group serves as a reactive site for nucleophilic attack, leading to the formation of various derivatives. The adamantane framework provides stability and rigidity, making it an ideal scaffold for drug design and material science applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromoethyl)adamantane: Similar structure but with the bromoethyl group attached at a different position.
2-(2-Chloroethyl)adamantane: Chlorine atom instead of bromine, leading to different reactivity.
2-(2-Iodoethyl)adamantane: Iodine atom instead of bromine, affecting the compound’s reactivity and applications
Uniqueness
2-(2-Bromoethyl)adamantane is unique due to its specific reactivity and stability. The presence of the bromoethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Its adamantane framework provides a rigid and stable structure, enhancing its potential in various scientific and industrial applications .
Propriétés
IUPAC Name |
2-(2-bromoethyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUQFFPEHLZWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
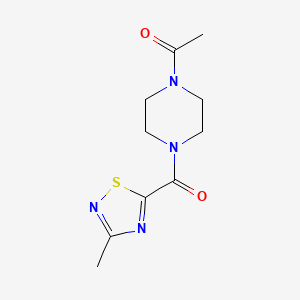

![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2924468.png)


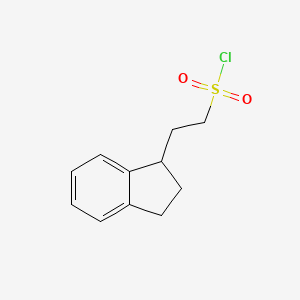
![ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2924476.png)
![6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2924477.png)
![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)
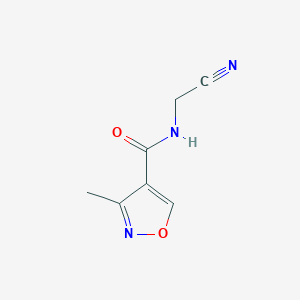
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2924481.png)
![N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2924482.png)
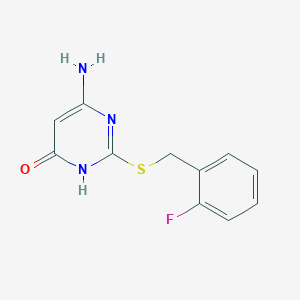
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B2924488.png)
